4,4'-Bis(4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of two oxazoline rings attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with oxazoline precursors. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions to form the oxazoline rings. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid or trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: Reduction of the oxazoline rings can yield amino alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Oxazoles
Reduction: Amino alcohols
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the design of bioactive molecules and as a building block in medicinal chemistry.
Industry: The compound is used in the production of polymers and advanced materials due to its structural rigidity and stability.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through the oxazoline rings. These rings can coordinate with metal ions, facilitating catalytic reactions. The biphenyl core provides a rigid framework that enhances the stability of the resulting complexes. The pathways involved in its action include coordination with transition metals and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 4,4’-Bis(tert-butyl)-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Uniqueness
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to the presence of oxazoline rings, which provide additional coordination sites compared to similar compounds like 4,4’-Di-tert-butyl-2,2’-dipyridyl. This enhances its versatility in forming complexes with a wider range of metal ions, making it more effective in catalytic applications.
Biological Activity
4,4'-Bis(4,5-dihydrooxazol-2-yl)-1,1'-biphenyl is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C32H32N2O2, with a molecular weight of 476.61 g/mol. The compound features two oxazole rings connected by a biphenyl structure, which may contribute to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial properties. For instance:
- Inhibition of Pathogens : Studies show that certain derivatives can inhibit the growth of Leishmania donovani, indicating potential anti-parasitic activity .
- Selectivity : Research has demonstrated that some enantiomers of related compounds show varying potency against different biological targets. For example, one enantiomer was found to be significantly more potent than its counterpart against L. donovani .
Cytotoxicity
The cytotoxic effects of related compounds have been assessed in various cancer cell lines. These studies typically involve:
- Cell Viability Assays : Compounds are tested using assays such as MTT or XTT to determine their effects on cell viability.
- Mechanistic Studies : Investigations into apoptosis and necrosis pathways provide insights into how these compounds exert their cytotoxic effects.
Case Study 1: Anti-Leishmanial Activity
A study focused on the anti-leishmanial activity of a compound structurally similar to this compound demonstrated significant inhibition of L. donovani. The study utilized biochemical assays to confirm the direct inhibition of OSC and provided docking studies that elucidated the interaction between the compound and the enzyme's active site .
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Compound A | 31 ± 7 | OSC |
Compound B | >100 | OSC |
This table illustrates the potency of different compounds against OSC.
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study evaluated the cytotoxicity of related compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 10 to 50 μM across different cell lines.
Cell Line | Compound A IC50 (μM) | Compound B IC50 (μM) |
---|---|---|
HeLa | 15 | 25 |
MCF-7 | 20 | 30 |
A549 | 10 | 40 |
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[4-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H16N2O2/c1-5-15(17-19-9-11-21-17)6-2-13(1)14-3-7-16(8-4-14)18-20-10-12-22-18/h1-8H,9-12H2 |
InChI Key |
IQLHQDZWTJXILC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.